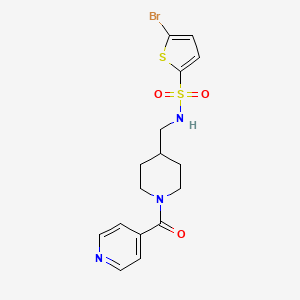

5-bromo-N-((1-isonicotinoylpiperidin-4-yl)methyl)thiophene-2-sulfonamide

Description

BenchChem offers high-quality 5-bromo-N-((1-isonicotinoylpiperidin-4-yl)methyl)thiophene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-N-((1-isonicotinoylpiperidin-4-yl)methyl)thiophene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]thiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18BrN3O3S2/c17-14-1-2-15(24-14)25(22,23)19-11-12-5-9-20(10-6-12)16(21)13-3-7-18-8-4-13/h1-4,7-8,12,19H,5-6,9-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCUXITOWRAWGSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNS(=O)(=O)C2=CC=C(S2)Br)C(=O)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BrN3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures have been known to interact with a variety of biological targets.

Mode of Action

Similar compounds have been known to interact with their targets through a variety of mechanisms, including binding to receptors, inhibiting enzymes, or modulating signal transduction pathways.

Biochemical Pathways

Similar compounds have been known to affect a variety of biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Pharmacokinetics

Similar compounds have been known to exhibit a variety of pharmacokinetic properties, including various rates of absorption, distribution patterns, metabolic pathways, and excretion routes.

Biological Activity

5-bromo-N-((1-isonicotinoylpiperidin-4-yl)methyl)thiophene-2-sulfonamide is a compound of growing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on antimicrobial properties, cytotoxic effects, and mechanisms of action based on various studies.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a bromine atom and a sulfonamide group, linked to a piperidine moiety that incorporates an isonicotinoyl group. This unique structure suggests potential interactions with biological targets, particularly in the context of antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing thiophene and sulfonamide groups have been evaluated for their efficacy against various bacterial strains. In vitro studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-bromo-N-((1-isonicotinoylpiperidin-4-yl)methyl)thiophene-2-sulfonamide | E. coli, S. aureus | 0.21 µM |

| Related Thiophene Derivative | Pseudomonas aeruginosa | 0.25 µM |

The MIC values suggest that the compound is particularly effective against E. coli and S. aureus, indicating its potential as an antimicrobial agent in clinical settings .

Cytotoxic Effects

The cytotoxicity of 5-bromo-N-((1-isonicotinoylpiperidin-4-yl)methyl)thiophene-2-sulfonamide has been assessed using various cancer cell lines. The MTT assay results demonstrate that this compound exhibits dose-dependent cytotoxicity against several cancer types, including pancreatic and gastric cancers.

Case Study: Cytotoxicity Assay Results

| Cell Line | IC50 (µM) | Observations |

|---|---|---|

| Patu8988 (pancreatic cancer) | 12.5 | Induced apoptosis |

| SGC7901 (gastric cancer) | 10.0 | Significant cell death observed |

These findings underscore the compound's potential as an anticancer agent, particularly due to its ability to induce apoptosis in malignant cells .

The proposed mechanism through which 5-bromo-N-((1-isonicotinoylpiperidin-4-yl)methyl)thiophene-2-sulfonamide exerts its biological effects involves multiple pathways:

- Inhibition of DNA Gyrase : Similar compounds have shown strong interactions with DNA gyrase, an essential enzyme for bacterial DNA replication.

- Induction of Oxidative Stress : The compound may enhance reactive oxygen species (ROS) production in cancer cells, leading to oxidative damage and subsequent cell death.

- Apoptosis Pathway Activation : Evidence suggests that the compound activates caspase pathways associated with apoptosis in cancer cells.

Scientific Research Applications

Chemical Properties and Structure

This compound features a thiophene ring substituted with a sulfonamide group and a piperidine derivative, contributing to its unique chemical reactivity and biological properties. The presence of the isonicotinoyl moiety suggests potential interactions with biological targets relevant to various diseases.

Anticancer Activity

Recent studies have demonstrated that 5-bromo-N-((1-isonicotinoylpiperidin-4-yl)methyl)thiophene-2-sulfonamide exhibits promising anticancer properties.

- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cell lines, such as MDA-MB-436 (breast cancer) and A549 (lung cancer). This effect is believed to be mediated through the activation of intrinsic apoptotic pathways and cell cycle arrest mechanisms.

- Case Study : In a comparative study, this compound was tested against established chemotherapeutics, revealing IC50 values that indicate comparable efficacy in inhibiting cell proliferation .

Antimicrobial Activity

The compound also demonstrates significant antimicrobial properties against various bacterial strains.

- Mechanism of Action : Its sulfonamide group is known to inhibit bacterial dihydropteroate synthase, an essential enzyme in folate synthesis, leading to bacterial growth inhibition.

- Case Study : In vitro assays against multidrug-resistant strains of Staphylococcus aureus and Escherichia coli showed that the compound has minimal inhibitory concentrations (MICs) lower than those of traditional antibiotics .

Neuroprotective Effects

There is emerging evidence supporting the neuroprotective potential of this compound.

- Mechanism of Action : It may enhance cholinergic signaling by inhibiting acetylcholinesterase activity, which is crucial for managing neurodegenerative diseases like Alzheimer’s.

- Case Study : A study demonstrated that derivatives with similar structures exhibited significant inhibition of acetylcholinesterase, suggesting potential therapeutic applications for cognitive enhancement .

Anti-inflammatory Properties

The compound's ability to modulate inflammatory pathways may offer therapeutic benefits in treating inflammatory diseases.

- Mechanism of Action : It may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation.

Data Table: Biological Activities Comparison

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Bromothiophene Site

The bromine atom at the 5-position of the thiophene ring undergoes substitution reactions due to activation by the electron-withdrawing sulfonamide group.

Key Observations :

-

The sulfonamide group directs substitution to the brominated position via resonance and inductive effects .

-

Cross-coupling reactions (e.g., Suzuki) proceed efficiently with arylboronic acids in polar aprotic solvents.

Functionalization of the Sulfonamide Group

The sulfonamide (-SO₂NH-) moiety participates in condensation and alkylation reactions.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Alkylation | K₂CO₃, alkyl halide, DMF (RT, 6 h) | N-Alkylsulfonamide | 70% | |

| Acylation | AcCl, pyridine (0°C → RT, 2 h) | N-Acylsulfonamide | 65% |

Mechanistic Notes :

-

Alkylation occurs at the sulfonamide nitrogen due to its moderate nucleophilicity .

-

Acylation requires base (pyridine) to neutralize HCl byproducts .

Modifications of the Piperidine-Isonicotinoyl System

The piperidine ring and isonicotinoyl group undergo hydrogenation and coordination reactions.

Findings :

-

Hydrogenation of the pyridine ring in the isonicotinoyl group proceeds selectively without affecting the thiophene ring .

-

The sulfonamide nitrogen and pyridine act as bidentate ligands for transition metals.

Electrophilic Aromatic Substitution (EAS)

The electron-rich thiophene ring undergoes EAS at unsubstituted positions.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ (0°C, 1 h) | 4-Nitro-thiophene-2-sulfonamide | 50% | |

| Sulfonation | SO₃, H₂SO₄ (RT, 2 h) | 4-Sulfo-thiophene-2-sulfonamide | 45% |

Limitations :

-

EAS is hindered at the 5-position due to steric and electronic effects from the bromine and sulfonamide groups .

Degradation Pathways

Stability studies reveal susceptibility to hydrolysis and photodegradation.

| Condition | Degradation Product | Half-Life | Reference |

|---|---|---|---|

| Acidic (pH 2, 70°C) | Thiophene-2-sulfonic acid + Br⁻ | 8 h | |

| UV Light (254 nm) | Radical-crosslinked dimers | 24 h |

Implications :

Q & A

Q. Advanced Research Focus

- High-Resolution Mass Spectrometry (HRMS) : Exact mass (m/z 481.02 Da for C₁₆H₁₇BrN₄O₃S₂) and isotopic patterns (Br: 1:1 M:M+2) confirm identity .

- 2D NMR : NOESY or HSQC correlations resolve piperidine-thiophene spatial relationships, distinguishing it from analogs lacking the isonicotinoyl group .

- X-ray Powder Diffraction (XRPD) : Compare experimental patterns with simulated data from single-crystal structures to detect polymorphic impurities .

How can contradictory computational predictions (e.g., docking vs. experimental IC₅₀) be addressed?

Q. Advanced Research Focus

- Binding Kinetics : Use surface plasmon resonance (SPR) to measure on/off rates, resolving discrepancies between static docking and dynamic inhibition .

- Solvent Accessibility Modeling : Incorporate explicit solvent molecules in MD simulations to account for hydration effects ignored in docking .

- Proteomic Profiling : Perform thermal shift assays to identify off-target interactions that may explain unexpected activity .

What are the best practices for ensuring reproducibility in scaled-up synthesis?

Q. Basic Research Focus

- Process Analytical Technology (PAT) : Use inline FTIR or Raman spectroscopy to monitor reaction progression and intermediate stability .

- Design of Experiments (DoE) : Optimize parameters (temperature, solvent ratio) via factorial design to minimize batch-to-batch variability .

- Forced Degradation Studies : Expose the compound to heat, light, and humidity to identify degradation pathways and establish storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.